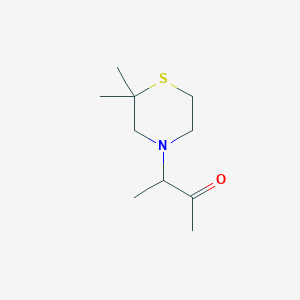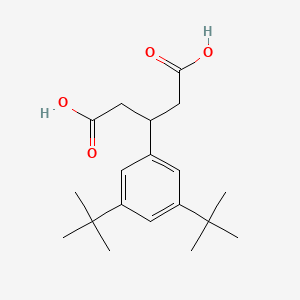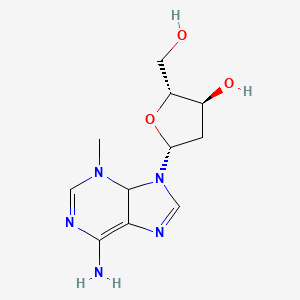
2'-Deoxy-3-methyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-3-methyladenosine is a modified nucleoside with the molecular formula C11H15N5O3 It is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and a methyl group is added to the adenine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-3-methyladenosine typically involves the methylation of 2’-deoxyadenosine. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-Deoxy-3-methyladenosine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxy-3-methyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the adenine base, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or amines in polar aprotic solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2’-deoxy-3-methyladenosine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Aplicaciones Científicas De Investigación
2’-Deoxy-3-methyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is employed in studies of DNA and RNA methylation, which are crucial for understanding gene expression and regulation.
Medicine: Research into its potential therapeutic applications includes its role in antiviral and anticancer treatments.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-3-methyladenosine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The methyl group on the adenine base can influence base pairing and the overall structure of the nucleic acid, potentially altering gene expression and protein synthesis. Molecular targets include DNA and RNA polymerases, as well as various methyltransferases involved in epigenetic regulation .
Comparación Con Compuestos Similares
2’-Deoxyadenosine: Lacks the methyl group on the adenine base.
3-Methyladenosine: Contains a methyl group but retains the hydroxyl group at the 2’ position.
N6-Methyladenosine: Methylation occurs at the nitrogen atom in the adenine base.
Uniqueness: 2’-Deoxy-3-methyladenosine is unique due to its specific methylation pattern and the absence of the 2’ hydroxyl group. This combination of features imparts distinct biochemical properties, making it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C11H17N5O3 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-amino-3-methyl-4H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H17N5O3/c1-15-4-14-10(12)9-11(15)16(5-13-9)8-2-6(18)7(3-17)19-8/h4-8,11,17-18H,2-3,12H2,1H3/t6-,7+,8+,11?/m0/s1 |
Clave InChI |
KMIMBBFXBKSPKJ-STAMCERTSA-N |
SMILES isomérico |
CN1C=NC(=C2C1N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
SMILES canónico |
CN1C=NC(=C2C1N(C=N2)C3CC(C(O3)CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


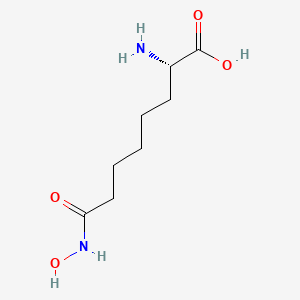

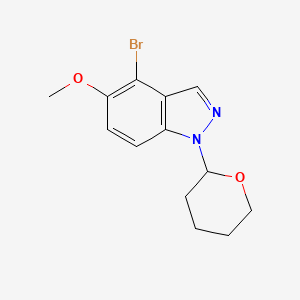
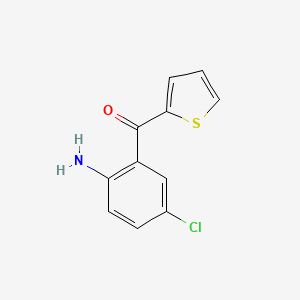


![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
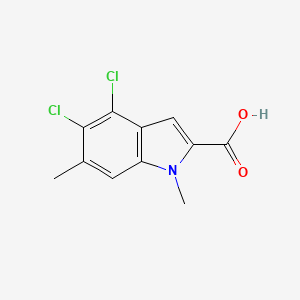
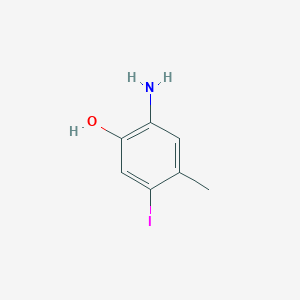
![tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202774.png)


